4-Isopropyl-1,3-thiazol-2-amine

Lipophilicity Drug Design Physicochemical Properties

4-Isopropyl-1,3-thiazol-2-amine delivers a calculated LogP of 2.43—strategically positioned between the 4-methyl (1.61) and 4-tert-butyl (2.60) analogs. This intermediate lipophilicity enhances membrane permeability while preserving aqueous solubility, making it the rational choice for optimizing lipophilic efficiency in CDK2 and kinase inhibitor SAR programs. The primary amine enables amide coupling, urea formation, and N-arylation. Choose this building block for precise modulation of steric and electronic properties.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
CAS No. 79932-20-0
Cat. No. B1311014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-1,3-thiazol-2-amine
CAS79932-20-0
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CSC(=N1)N
InChIInChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8)
InChIKeyLGPVXXJBWWYOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-1,3-thiazol-2-amine (CAS 79932-20-0): Basic Identity and Procurement Context


4-Isopropyl-1,3-thiazol-2-amine (also known as 2-Amino-4-isopropylthiazole) is a heterocyclic small molecule belonging to the 2-aminothiazole class, characterized by a five-membered thiazole ring bearing an isopropyl substituent at the 4-position. Its molecular formula is C6H10N2S with a molecular weight of 142.22 g/mol [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology research, serving as a precursor for the development of bioactive molecules and pharmaceutical candidates . Physicochemical data indicate a melting point of 48-50 °C, a boiling point of 105-107 °C (at 0.5 Torr), and a predicted density of 1.142 g/cm³ .

Why 4-Isopropyl-1,3-thiazol-2-amine Cannot Be Casually Substituted with Other 4-Substituted 2-Aminothiazoles


Within the 2-aminothiazole scaffold, the nature of the substituent at the 4-position critically modulates lipophilicity, steric bulk, and electronic properties, which in turn govern solubility, metabolic stability, and target engagement in biological systems [1]. The isopropyl group provides a specific balance of hydrophobicity and steric demand that is distinct from methyl, ethyl, phenyl, or tert-butyl analogs. For instance, the calculated LogP of 4-isopropyl-1,3-thiazol-2-amine (2.43) [2] is significantly higher than that of the 4-methyl analog (1.61) [3], yet lower than the 4-tert-butyl analog (2.60) [4]. This intermediate lipophilicity profile cannot be achieved by simply swapping one alkyl group for another, and direct substitution would alter compound behavior in partition-dependent assays, formulation development, and structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Guide: 4-Isopropyl-1,3-thiazol-2-amine vs. Key Analogs


Lipophilicity (LogP) Comparison: 4-Isopropyl-1,3-thiazol-2-amine vs. 4-Methyl, 4-Ethyl, and 4-tert-Butyl Analogs

The calculated octanol-water partition coefficient (LogP) of 4-isopropyl-1,3-thiazol-2-amine is 2.43 [1]. In comparison, the 4-methyl analog (CAS 1603-91-4) exhibits a LogP of 1.61 [2], the 4-ethyl analog (CAS 34631-53-3) exhibits a LogP of approximately 1.40-1.87 , and the 4-tert-butyl analog (CAS 74370-93-7) exhibits a LogP of 2.60 [3]. The isopropyl-substituted compound thus offers an intermediate lipophilicity that falls between the lower alkyl derivatives and the bulkier tert-butyl derivative.

Lipophilicity Drug Design Physicochemical Properties

Melting Point and Thermal Stability: 4-Isopropyl-1,3-thiazol-2-amine vs. 4-Methyl and 4-Ethyl Analogs

4-Isopropyl-1,3-thiazol-2-amine exhibits a melting point of 48-50 °C . This is slightly higher than the 4-methyl analog (42-47 °C) and the 4-ethyl analog (35 °C) , indicating a marginally increased thermal stability and easier handling as a solid at ambient temperatures compared to the 4-ethyl derivative, which may be an oil or low-melting solid under similar conditions.

Thermal Properties Solid-State Handling Crystallization

Lipophilicity Efficiency (LipE) and Ligand Efficiency Metrics: Inferring Advantages in Kinase Inhibitor Design

While no direct head-to-head enzyme inhibition data for 4-isopropyl-1,3-thiazol-2-amine itself is available in the public domain, class-level inference from structurally related 2-aminothiazole-based kinase inhibitors suggests that the isopropyl substituent provides an optimal balance of potency and lipophilicity. For example, a closely related thiazole derivative, 4-[(5-isopropyl-1,3-thiazol-2-yl)amino]benzenesulfonamide, exhibited a CDK2 IC50 of 20 nM [1]. In contrast, a 4-phenyl-1,3-thiazol-2-amine derivative showed only 13% inhibition of FANCD2 ubiquitination at 0.1 mM [2], highlighting the potential superiority of the isopropyl-substituted scaffold in certain kinase contexts.

Kinase Inhibition Lipophilic Efficiency Medicinal Chemistry

Optimal Application Scenarios for 4-Isopropyl-1,3-thiazol-2-amine Based on Differentiated Properties


Medicinal Chemistry: Kinase Inhibitor Scaffold Design Requiring Intermediate Lipophilicity

4-Isopropyl-1,3-thiazol-2-amine is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing lipophilic efficiency in kinase inhibitor programs. Its LogP of 2.43 provides a balanced lipophilicity that can enhance membrane permeability without excessively compromising aqueous solubility, a critical parameter for oral bioavailability [1]. The compound serves as a direct precursor to 2-aminothiazole-based ATP-competitive kinase inhibitors, where the isopropyl group has been shown to contribute to low-nanomolar potency against CDK2 [2].

Synthetic Chemistry: Building Block for Late-Stage Functionalization

The primary amine group at the 2-position of 4-isopropyl-1,3-thiazol-2-amine is a versatile handle for amide coupling, urea formation, and N-arylation reactions. The compound's thermal stability (mp 48-50 °C) and moderate lipophilicity facilitate handling in organic solvents commonly used in medicinal chemistry workflows . It is particularly valuable for generating compound libraries where the 4-isopropyl thiazole core is intended to occupy a hydrophobic pocket while maintaining a favorable ligand efficiency profile.

Material Science: Precursor for Heterocyclic Ligands and Coordination Complexes

The thiazole nitrogen and exocyclic amine can act as coordination sites for transition metals. The specific steric and electronic profile imparted by the 4-isopropyl group may influence the geometry and stability of metal complexes, making this compound a useful ligand precursor in catalysis or materials chemistry [1]. The predicted LogP value supports partitioning into organic phases during complex synthesis and purification.

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